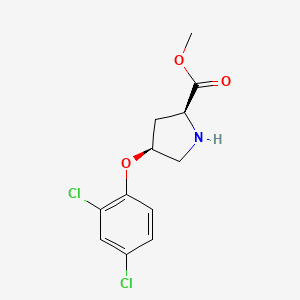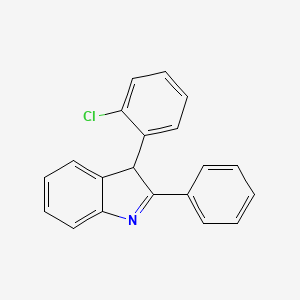
3-(2-Chlorophenyl)-2-phenyl-3H-indole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring system, followed by substitution at the appropriate positions with the phenyl and 2-chlorophenyl groups. This could potentially be achieved through methods such as the Fischer indole synthesis or the Madelung synthesis, followed by electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring system, along with the attached phenyl and 2-chlorophenyl groups. The presence of these aromatic systems would likely result in a planar structure, with the potential for π-π stacking interactions .Chemical Reactions Analysis
As an indole derivative, this compound could potentially undergo a variety of chemical reactions. These could include electrophilic aromatic substitution reactions at the benzene or pyrrole rings, or nucleophilic substitutions at the chlorophenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the chlorine atom could result in relatively high lipophilicity, which could affect its solubility and distribution in the body .Applications De Recherche Scientifique
Synthesis and Structural Analysis:
- Indole derivatives, including compounds like 3-(2-Chlorophenyl)-2-phenyl-3H-indole, have been the subject of extensive research due to their diverse applications in various fields. Studies have focused on synthesizing novel indole derivatives and characterizing them using techniques like NMR, IR, and X-ray diffraction. These compounds have shown potential in optical and biological applications (Tariq et al., 2020).
Photophysical Properties:
- Indole is a chromophore present in many biologically relevant molecules. Research into the photophysical properties of the indole chromophore has provided insights into the energy decay mechanisms in these molecules. Such studies are crucial for understanding the behavior of indole-based compounds in biological systems (Giussani et al., 2011).
Catalytic Applications:
- Indole compounds have been used as catalysts in various chemical reactions. For instance, 3-chlorophenylboronic acid has been employed as a catalyst in the synthesis of 3-aminoalkylated indoles, demonstrating the versatility of indole derivatives in organic synthesis (Goswami et al., 2013).
Biological Activity:
- The indole nucleus is a significant element in many natural and synthetic molecules with notable biological activity. Studies have shown that molecules bearing the indole nucleus possess diverse biological properties like anti-tumor and anti-inflammatory activities. These properties are often associated with DNA and protein interactions (Geetha et al., 2019).
Electrochemical Behavior:
- The electrochemical copolymerization of indole with other compounds has been explored, revealing that such copolymers exhibit good thermal stability, electrochemical behavior, and high conductivity. This highlights the potential of indole derivatives in material science applications (Xu et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include further investigation of its synthesis and properties, as well as exploration of its potential uses. Indole derivatives are a rich area of study in medicinal chemistry, and there may be potential for the development of new drugs based on this structure .
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-2-phenyl-3H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN/c21-17-12-6-4-10-15(17)19-16-11-5-7-13-18(16)22-20(19)14-8-2-1-3-9-14/h1-13,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEGIAKUTFXELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B1437054.png)
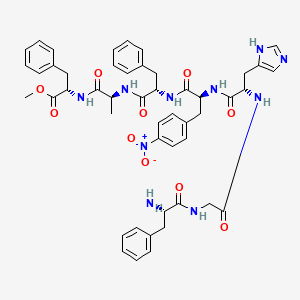
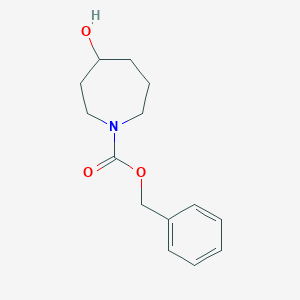
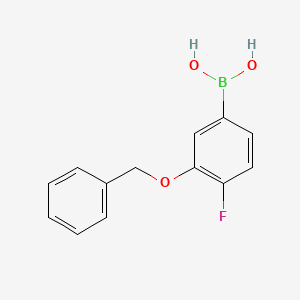
![(2R,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(3S,4R,5S,6S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1437060.png)
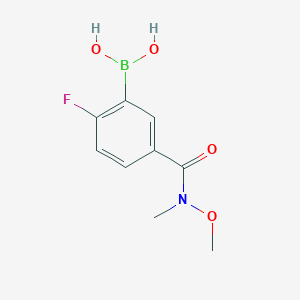



![9,10-dihydroxy-5-methoxy-2H-pyrano[2,3,4-kl]xanthen-2-one](/img/structure/B1437070.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine](/img/structure/B1437071.png)
![2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B1437072.png)
